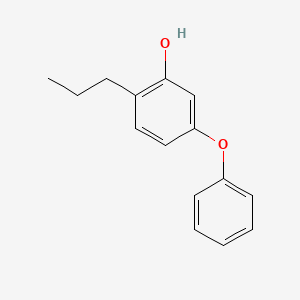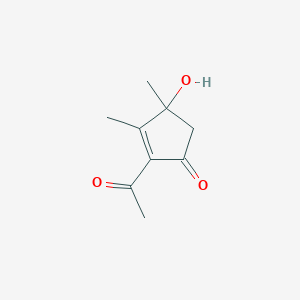
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one is a chemical compound with the molecular formula C₉H₁₂O₃ It is known for its unique structure, which includes an acetyl group, a hydroxyl group, and two methyl groups attached to a cyclopentenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another method involves the use of methyl furan, formaldehyde, and dimethylamine through a Michael addition, followed by rearrangement and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the carbonyl groups would yield diols.
科学研究应用
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Its potential cytotoxic properties are being explored for use in cancer research.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
相似化合物的比较
Similar Compounds
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Similar structure but lacks the acetyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl and acetyl groups.
属性
CAS 编号 |
282715-34-8 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O3/c1-5-8(6(2)10)7(11)4-9(5,3)12/h12H,4H2,1-3H3 |
InChI 键 |
HBWPCCHMFSTFOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)CC1(C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


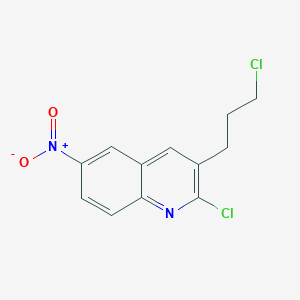
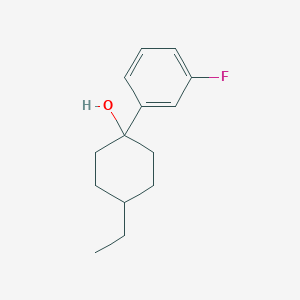
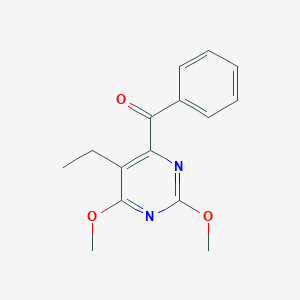
propanedinitrile](/img/structure/B12581234.png)


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
